molecular formula C13H15N B12877477 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole CAS No. 918667-49-9

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole

Cat. No.: B12877477
CAS No.: 918667-49-9
M. Wt: 185.26 g/mol
InChI Key: RCWXWLPPQNJDII-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the 2-ethyl-6-methylphenyl group attached to the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-6-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions. The major products formed depend on the nature of the electrophile and reaction conditions.

Scientific Research Applications

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between heterocyclic compounds and biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways where the compound acts as a modulator, influencing cellular responses and functions.

Comparison with Similar Compounds

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole can be compared with other pyrrole derivatives such as:

    2-ethyl-6-methylphenyl isocyanate: This compound shares a similar phenyl group but differs in its functional group, leading to distinct reactivity and applications.

    Metolachlor: A herbicide with a similar phenyl group, used primarily in agriculture. Its structure and function differ significantly from this compound, highlighting the unique properties of each compound.

Properties

CAS No.

918667-49-9

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-(2-ethyl-6-methylphenyl)pyrrole

InChI

InChI=1S/C13H15N/c1-3-12-8-6-7-11(2)13(12)14-9-4-5-10-14/h4-10H,3H2,1-2H3

InChI Key

RCWXWLPPQNJDII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C=CC=C2)C

Origin of Product

United States

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